molecular formula C19H16ClN3O3 B11034226 Ethyl 4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11034226
M. Wt: 369.8 g/mol
InChI Key: XPBQASOWWNQIAV-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound belonging to the class of pyrimido[1,2-a]benzimidazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenyl group and a benzimidazole ring in its structure suggests significant pharmacological potential.

Synthetic Routes and Reaction Conditions:

    Initial Synthesis: The synthesis typically begins with the preparation of the benzimidazole core. This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Formation of Pyrimido[1,2-a]benzimidazole: The next step involves the cyclization of the benzimidazole with a suitable β-keto ester, such as ethyl acetoacetate, in the presence of a base like sodium ethoxide.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Final Esterification: The final step involves esterification to form the ethyl ester derivative.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products:

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a precursor in the synthesis of more complex heterocyclic compounds.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an antimicrobial and antiviral agent.
  • Studied for its enzyme inhibitory activities.

Medicine:

  • Potential applications in the development of anti-inflammatory and anticancer drugs.
  • Explored for its role in neuroprotective therapies.

Industry:

  • Utilized in the synthesis of dyes and pigments.
  • Employed in the development of novel materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with various biological targets. The benzimidazole ring is known to interact with DNA and proteins, potentially inhibiting key enzymes and disrupting cellular processes. The chlorophenyl group enhances its binding affinity and specificity towards certain molecular targets, contributing to its biological activity.

Comparison with Similar Compounds

    Benzimidazole: A simpler structure with similar biological activities.

    Pyrimido[1,2-a]benzimidazole: Lacks the ethyl ester and chlorophenyl groups but shares the core structure.

    4-Chlorophenyl Derivatives: Compounds with similar substituents but different core structures.

Uniqueness: Ethyl 4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to the combination of its structural features, which confer specific biological activities and potential therapeutic applications. The presence of both the benzimidazole and pyrimido rings, along with the chlorophenyl group, makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H16ClN3O3

Molecular Weight

369.8 g/mol

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C19H16ClN3O3/c1-2-26-18(25)15-16(11-7-9-12(20)10-8-11)23-14-6-4-3-5-13(14)21-19(23)22-17(15)24/h3-10,15-16H,2H2,1H3,(H,21,22,24)

InChI Key

XPBQASOWWNQIAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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